molecular formula C4H11Cl2FN2 B13906638 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride

3-(Fluoromethyl)azetidin-3-amine;dihydrochloride

Cat. No.: B13906638
M. Wt: 177.05 g/mol
InChI Key: FRNAZLJBWHJYPA-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)azetidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C4H9FN2.2ClH and a molecular weight of 177.05 . This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

The synthesis of 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

3-(Fluoromethyl)azetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Fluoromethyl)azetidin-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

3-(Fluoromethyl)azetidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H11Cl2FN2

Molecular Weight

177.05 g/mol

IUPAC Name

3-(fluoromethyl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C4H9FN2.2ClH/c5-1-4(6)2-7-3-4;;/h7H,1-3,6H2;2*1H

InChI Key

FRNAZLJBWHJYPA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CF)N.Cl.Cl

Origin of Product

United States

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